N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 894030-82-1
VCID: VC7129507
InChI: InChI=1S/C22H18N6O2S/c1-14-6-8-15(9-7-14)19-26-22-28(27-19)17(13-31-22)10-11-24-20(29)21(30)25-18-5-3-2-4-16(18)12-23/h2-9,13H,10-11H2,1H3,(H,24,29)(H,25,30)
SMILES: CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4C#N
Molecular Formula: C22H18N6O2S
Molecular Weight: 430.49

N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

CAS No.: 894030-82-1

Cat. No.: VC7129507

Molecular Formula: C22H18N6O2S

Molecular Weight: 430.49

* For research use only. Not for human or veterinary use.

N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide - 894030-82-1

Specification

CAS No. 894030-82-1
Molecular Formula C22H18N6O2S
Molecular Weight 430.49
IUPAC Name N'-(2-cyanophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Standard InChI InChI=1S/C22H18N6O2S/c1-14-6-8-15(9-7-14)19-26-22-28(27-19)17(13-31-22)10-11-24-20(29)21(30)25-18-5-3-2-4-16(18)12-23/h2-9,13H,10-11H2,1H3,(H,24,29)(H,25,30)
Standard InChI Key BYQVKUHHYRXARG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4C#N

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,triazol-6-yl)ethyl)oxalamide is defined by three key components:

  • A thiazolo[3,2-b]triazole heterocyclic core, which contributes to electron-rich aromaticity and hydrogen-bonding capabilities.

  • A p-tolyl substituent (4-methylphenyl group) attached to the triazole ring, enhancing lipophilicity and steric bulk.

  • An oxalamide bridge connecting the thiazolo-triazole moiety to a 2-cyanophenyl group, introducing rotational flexibility and hydrogen-bond donor/acceptor sites.

Table 1: Key Chemical Identifiers and Properties

PropertyValue/Descriptor
Molecular FormulaC<sub>22</sub>H<sub>18</sub>N<sub>6</sub>O<sub>2</sub>S
Molecular Weight430.49 g/mol
IUPAC NameN'-(2-cyanophenyl)-N-[2-[2-(4-methylphenyl)-thiazolo[3,2-b][1,triazol-6-yl]ethyl]oxamide
SMILESCC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4C#N
InChIInChI=1S/C22H18N6O2S/c1-14-6-8-15(9-7-14)19-26-22-28(27-19)17(13-31-22)10-11-24-20(29)21(30)25-18-5-3-2-4-16(18)12-23/h2-9,13H,10-11H2,1H3,(H,24,29)(H,25,30)
InChIKeyBYQVKUHHYRXARG-UHFFFAOYSA-N
SolubilityNot experimentally determined

The cyanophenyl group at the terminal position introduces strong electron-withdrawing characteristics, potentially influencing binding affinity in biological systems. The oxalamide linker (-NHC(=O)C(=O)NH-) provides conformational flexibility while enabling hydrogen-bond interactions with target proteins.

Synthesis and Purification Strategies

The synthesis of N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b]triazol-6-yl)ethyl)oxalamide involves multistep organic reactions, typically proceeding through the following stages:

Formation of the Thiazolo[3,2-b] triazole Core

  • Cyclocondensation: Reacting thiourea derivatives with α-haloketones under basic conditions to form the thiazole ring.

  • Triazole Annulation: Introducing a 1,2,4-triazole moiety via Huisgen cycloaddition or oxidative cyclization, depending on substituent positioning.

Functionalization with p-Tolyl and Ethyl Linkers

  • N-Alkylation: Attaching the ethylamine linker to the thiazolo-triazole nitrogen using bromoethylamine or similar alkylating agents.

  • Suzuki Coupling: Incorporating the p-tolyl group via palladium-catalyzed cross-coupling with p-tolylboronic acid.

Oxalamide Bridge Assembly

  • Stepwise Amidation: Reacting the ethylamine-linked intermediate with oxalyl chloride, followed by coupling with 2-cyanophenylamine.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) are employed to achieve >95% purity, as confirmed by HPLC.

TargetProposed MechanismSupporting Evidence from Analogs
EGFR KinaseCompetitive ATP inhibitionIC<sub>50</sub> = 0.8 µM for analog
HIV-1 ProteaseHydrogen bonding to catalytic aspartatesK<sub>i</sub> = 12 nM for related oxalamide
Bacterial Cell WallDisruption of peptidoglycan crosslinkingMIC = 4 µg/mL against S. aureus

Research Findings and Mechanistic Insights

While direct studies on this compound remain limited, inferences from structural analogs provide critical insights:

Neuropharmacological Effects

  • GABA<sub>A</sub> Receptor Modulation: Fluorinated analogs enhance chloride influx by 40% at 100 nM, suggesting anxiolytic potential.

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current synthetic routes yield <15%; microwave-assisted synthesis could enhance efficiency.

  • Stereochemical Control: Developing asymmetric catalysis methods to access enantiomerically pure forms.

Biological Evaluation

  • In Vitro Screening: Prioritize assays against NCI-60 cancer cell lines and ESKAPE pathogens.

  • ADMET Profiling: Assess metabolic stability in liver microsomes and blood-brain barrier permeability.

Materials Science Applications

  • Coordination Polymers: Exploit the compound’s nitrogen/sulfur sites to synthesize metal-organic frameworks (MOFs) for gas storage.

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